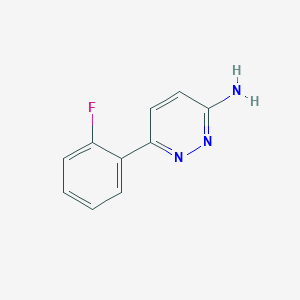

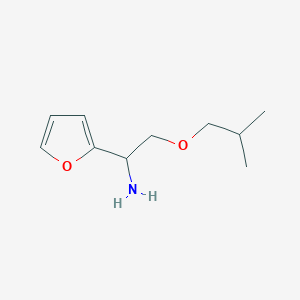

1-(Furan-2-yl)-2-(2-methylpropoxy)ethan-1-amine

Vue d'ensemble

Description

1-(Furan-2-yl)-2-(2-methylpropoxy)ethan-1-amine, also known as FMPE, is an organic compound used in a variety of scientific research applications. It is a useful reagent in organic synthesis, as it can be used to synthesize other compounds. FMPE has also been studied for its potential biochemical and physiological effects.

Applications De Recherche Scientifique

Novel Routes to Pyrroles and Polyesters

Extending Furan Synthesis for Pyrroles : A study by Friedrich, Wächtler, and De Meijere (2002) presented a novel route to 1,2,4-trisubstituted pyrroles via the reaction of 2-(acylmethylene)propanediol diacetates with primary amines under palladium catalysis, demonstrating a method to extend known furan syntheses to produce functionalized pyrroles with moderate to good yields (M. Friedrich, A. Wächtler, A. Meijere, 2002).

Biobased Polyesters : Jiang et al. (2014) focused on enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block. This research highlighted the potential of furan derivatives in creating sustainable materials, showcasing the successful polymerization of these compounds into novel biobased furan polyesters with significant molecular weights (Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, K. Loos, 2014).

Catalytic Conversions and Chemical Synthesis

Direct Catalytic Conversion : Jiang et al. (2020) reported the efficient preparation of furan-derived amines from furfural, utilizing Ru/C catalysts. This study underscores the significance of catalytic methods in converting biomass-derived chemicals into valuable amine intermediates, showcasing a high yield and the reusability of the catalyst (Shi Jiang, Wahiba Ramdani, E. Muller, Changru Ma, M. Pera‐Titus, F. Jérôme, Karine De Oliveira Vigiera, 2020).

Furanic-Aliphatic Polyesteramides : Triki et al. (2018) explored the synthesis of furanic-aliphatic polyesteramides via bulk polycondensation, offering a novel approach to creating sustainable materials. This research presents an efficient method for producing high-molar-mass polyesteramides, demonstrating their potential as amorphous random copolymers (Rania Triki, A. Bougarech, M. Tessier, S. Abid, A. Fradet, M. Abid, 2018).

Renewable Building Blocks and Sustainable Materials

Renewable Amine Production : Liu et al. (2017) investigated the reactivity of renewable amide 3-acetamido-5-acetylfuran towards producing amino-substituted furans, highlighting a method for generating renewable amines and alcohols from biomass-derived compounds (Yi Liu, Cosima Stähler, Jennifer N. Murphy, Brandon J. Furlong, Francesca M. Kerton, 2017).

HMF Derivatives by Reductive Amination : Cukalovic and Stevens (2010) developed a straightforward procedure for converting 5-(hydroxymethyl)furfural (HMF) into aminomethyl-furan derivatives. This route opens up novel avenues for the production of renewable building blocks, showcasing the versatility of HMF as a precursor (A. Cukalovic, C. Stevens, 2010).

Propriétés

IUPAC Name |

1-(furan-2-yl)-2-(2-methylpropoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-8(2)6-12-7-9(11)10-4-3-5-13-10/h3-5,8-9H,6-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQGMMIEDOQDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(C1=CC=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1520207.png)

![5-Bromothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1520208.png)

![[2,4'-Bipyridin]-5-amine](/img/structure/B1520214.png)

![6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1520217.png)